SRI-011381

Pharmacokinetics Bioavailability CNS Penetration

SRI-011381 is an orally bioavailable, brain-penetrant TGF-β agonist with ~50% oral bioavailability, optimized for in vivo neurodegeneration models where CNS exposure is critical. Its unique lysosome-targeting mechanism distinguishes it from direct receptor agonists and inhibitors. The free base offers 3-year powder stability at -20°C. For aqueous applications (>4.66 mg/mL), procure the hydrochloride salt.

Molecular Formula C20H31N3O
Molecular Weight 329.5 g/mol
Cat. No. B610986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-011381
SynonymsSRI-011381;  SRI 011381;  SRI011381; 
Molecular FormulaC20H31N3O
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3
InChIInChI=1S/C20H31N3O/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24)
InChIKeyLNOPAJNGRAPFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea (SRI-011381) – Technical Baseline for Procurement


1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea (CAS 1629138-41-5), also designated as SRI-011381, is a small-molecule trisubstituted urea derivative . It functions as an orally active, brain-penetrant agonist of the transforming growth factor‑β (TGF‑β) signaling pathway . The compound is supplied as a white solid, with a molecular formula of C₂₀H₃₁N₃O and a molecular weight of 329.48 g/mol . Its primary utility lies in preclinical neuroscience research, where it serves as a chemical probe for investigating TGF‑β-mediated neuroprotection and lysosomal function in models of neurodegeneration .

Why 1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea (SRI-011381) Cannot Be Interchanged with Other TGF‑β Modulators


TGF‑β pathway modulators exhibit marked divergence in their molecular mechanisms, physicochemical properties, and in vivo disposition, which precludes simple substitution [1]. SRI-011381 operates via a distinct lysosome‑centric mechanism rather than direct receptor engagement , and its oral bioavailability, CNS permeability, and solubility profile differ substantially from other TGF‑β agonists such as hesperetin, galunisertib, and BMP4‑directed agents [2]. Furthermore, the free‑base form (SRI‑011381) and its hydrochloride salt are not interchangeable in all experimental contexts due to differences in solubility, stability, and bioequivalence . The following quantitative evidence delineates these differentiation axes.

Quantitative Differentiation of 1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea (SRI-011381) Against Key Comparators


Oral Bioavailability: SRI-011381 Achieves ~50% in Mice, Contrasting with Low CNS Exposure of Galunisertib

SRI-011381 (free base) demonstrates approximately 50% oral bioavailability in FBV mice following oral gavage, as reported by multiple independent suppliers [1]. In contrast, galunisertib, a TGF‑β receptor inhibitor, exhibits profoundly restricted brain accumulation due to active efflux by P‑glycoprotein (ABCB1), with brain‑to‑plasma ratios ~24‑fold lower in wild‑type mice versus knockout models [2]. This differential CNS exposure is critical for neurodegenerative disease modeling, where SRI-011381′s brain penetrance enables functional readouts of TGF‑β activation within the CNS compartment .

Pharmacokinetics Bioavailability CNS Penetration

Solubility Profile: Free Base vs. Hydrochloride Salt – A Critical Procurement Decision Point

The free base (SRI‑011381) exhibits solubility of ≥9.9 mg/mL in DMSO and ≥4.66 mg/mL in water (with ultrasonication) . Its hydrochloride salt (CAS 2070014-88-7) displays markedly different behavior: DMSO solubility up to 12 mg/mL (32.79 mM), water solubility up to 76.92 mg/mL (210 mM) [1], and ethanol solubility reported at 73 mg/mL (199.48 mM) . This 16‑fold increase in aqueous solubility for the hydrochloride form directly impacts experimental design: in vitro assays requiring higher aqueous concentrations or in vivo formulations that avoid DMSO exposure must select the salt, whereas the free base may be preferred for lipophilic environments or specific chemical conjugation steps .

Solubility Formulation Salt Selection

Stability and Shelf Life: 3‑Year Powder Stability Enables Long‑Term Procurement Planning

Both the free base and hydrochloride salt of SRI‑011381 demonstrate a stability of 3 years when stored as a powder at –20°C [1][2]. This contrasts with many structurally related benzylurea derivatives that lack documented long‑term stability data or require more stringent storage conditions [3]. For procurement, this 3‑year shelf life reduces the frequency of re‑ordering and minimizes experimental variability associated with batch‑to‑batch degradation, which is particularly valuable for longitudinal in vivo studies or multi‑year research programs .

Stability Storage Shelf Life

Mechanism of Action: Lysosomal Targeting Distinct from Direct TGF‑β Receptor Agonists

SRI‑011381 (C381) activates TGF‑β signaling through an indirect, lysosome‑centric mechanism: it physically targets the lysosome, promotes lysosomal acidification, increases breakdown of lysosomal cargo, and enhances lysosomal resilience to damage . This contrasts with direct TGF‑β receptor agonists such as hesperetin, which binds to receptors with IC₅₀ values in the micromolar range [1], and with BMP4‑specific agonists like sb4 (EC₅₀ = 74 nM) [2]. The lysosomal mechanism confers a unique pharmacological profile—SRI‑011381 restores lysosomal function and exerts anti‑inflammatory effects without directly engaging TGF‑β receptors, a property that may reduce feedback desensitization and off‑target effects observed with direct receptor agonists .

Mechanism of Action Lysosome TGF‑β Signaling

Purity Specifications: ≥98% (Free Base) vs. ≥95% (Hydrochloride) – Impact on Experimental Reproducibility

The free base (SRI‑011381) is routinely supplied at a purity of ≥98% as verified by HPLC, NMR, and LC‑MS . The hydrochloride salt is commonly offered at ≥95% purity , although some vendors provide ≥98% [1]. This 3% difference in nominal purity may be consequential for dose‑response studies, in vivo efficacy experiments, or combinatorial screening where minor impurities could confound results. For applications demanding the highest possible purity (e.g., receptor occupancy assays, PET tracer development), the ≥98% free base is preferable; for general cell‑based assays or in vivo pharmacology, the ≥95% salt may suffice at a lower procurement cost .

Purity Analytical Specification QC

Recommended Applications for 1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea (SRI-011381) Based on Quantitative Differentiation


Preclinical Neurodegeneration Models Requiring CNS‑Penetrant TGF‑β Activation

SRI‑011381′s ~50% oral bioavailability and blood‑brain barrier permeability make it the preferred TGF‑β agonist for in vivo studies of Alzheimer′s disease, Parkinson′s disease, and traumatic brain injury where CNS exposure is paramount [1]. Galunisertib, a TGF‑β inhibitor, fails to accumulate in brain due to P‑gp efflux [2], underscoring SRI‑011381′s unique suitability for neurocentric investigations.

Aqueous Formulation‑Dependent Assays: High‑Concentration Dosing in Vitro and In Vivo

When experimental protocols demand aqueous solubility exceeding 4.66 mg/mL—such as high‑throughput screening in aqueous buffers or intraperitoneal injection in mice—the hydrochloride salt (76.92 mg/mL in water) should be procured [3]. The free base′s lower aqueous solubility makes it less suitable for these applications but advantageous for lipophilic environments or organic synthesis steps .

Long‑Term Research Programs and Biobanking

The documented 3‑year powder stability at –20°C supports bulk procurement of either the free base or hydrochloride salt [4][5]. This stability exceeds that of many related benzylurea derivatives lacking extended stability data, enabling multi‑year longitudinal studies without batch‑change‑induced variability .

Lysosomal Biology and TGF‑β Signaling Mechanism Studies

SRI‑011381′s unique lysosome‑targeting mechanism—promoting acidification and cargo degradation—distinguishes it from direct TGF‑β receptor agonists (e.g., hesperetin) and BMP4 agonists (sb4) . Researchers investigating lysosomal contributions to TGF‑β signaling or seeking to avoid receptor desensitization should select SRI‑011381 as the chemical probe of choice .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRI-011381

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.